N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and a propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of N’-(2,5-dimethylbenzyl)-N,N-dimethylpropane-1,3-diamine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline
- 2,5-Dimethoxybenzyl alcohol
- 2,5-Dimethoxybenzyl chloride
Uniqueness
N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of both methoxy groups and a propane-1,3-diamine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQSFWKBSVVEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557926 |
Source
|
Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-62-6 |
Source
|
Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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